molecular formula C3H7N3O3S B105786 2-Azidoethyl methanesulfonate CAS No. 75178-70-0

2-Azidoethyl methanesulfonate

Cat. No. B105786
CAS RN: 75178-70-0
M. Wt: 165.17 g/mol
InChI Key: SEWGFZSRLNWBEY-UHFFFAOYSA-N
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Description

2-Azidoethyl methanesulfonate is a chemical compound with the molecular formula C3H7N3O3S . It is also known by other names such as 1-Mesyl-2-azidoethanol and 2-Methanesulphonyloxyethyl azide .


Molecular Structure Analysis

The molecular structure of 2-Azidoethyl methanesulfonate consists of a methanesulfonate group attached to an ethyl chain, which is further connected to an azide group . The compound has a molecular weight of 165.17 g/mol .


Physical And Chemical Properties Analysis

2-Azidoethyl methanesulfonate has several notable physical and chemical properties. It has a molecular weight of 165.17 g/mol, and its exact mass is 165.02081227 g/mol . The compound has a topological polar surface area of 66.1 Ų and contains 10 heavy atoms . It has no hydrogen bond donors but has 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .

Scientific Research Applications

Structural and Vibrational Properties

The structural and vibrational properties of methanesulfonate derivatives, such as 2-chloroethyl(methylsulfonyl)methanesulfonate, have been extensively studied. Utilizing X-ray diffraction and Density Functional Theory (DFT) methodologies, researchers have characterized these properties in detail. These studies provide insights into the molecular interactions and vibrational modes of such compounds, which are essential for understanding their behavior in various applications (Galván et al., 2018).

Catalysis in Organic Synthesis

Methanesulfonic acid, a closely related compound to 2-azidoethyl methanesulfonate, has proven to be highly effective as a catalyst. It has been used in the synthesis of benzoxazoles and benzothiazoles, demonstrating its utility in facilitating organic reactions. This highlights the potential of methanesulfonate derivatives in catalytic applications in organic chemistry (Kumar et al., 2008), (Sharghi & Asemani, 2009).

Electrochemical Applications

In the field of electrochemistry, research has explored the electrodeposition and dissolution of metals like zinc in methanesulfonic acid. This is particularly relevant for applications like redox flow batteries, where methanesulfonate derivatives could play a crucial role in enhancing the efficiency and effectiveness of these energy storage systems (Leung et al., 2011).

Methanesulfonate in Environmental Analysis

Studies have also focused on the presence of methanesulfonate in environmental samples, such as in the firn of Antarctica. This research contributes to understanding the sulfur budget in remote areas and helps in tracing atmospheric and environmental processes (Han et al., 2001).

properties

IUPAC Name

2-azidoethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWGFZSRLNWBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoethyl methanesulfonate

Synthesis routes and methods I

Procedure details

A solution of methanesulphonyl chloride (5.7 g) in methylene chloride (20 ml) was added dropwise to a stirred solution of 2-azidoethanol (4.3 g) and triethylamine (5.0 g) in methylene chloride (80 ml). After 2 hours stirring at room temperature the reaction mixture was washed with water, dried (MgSO4) and evaporated to dryness in vacuo to give the title compound as a yellow oil, yield 7 g, which was used directly without further purification.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of bromoethanol (7.5 g, 60.0 mmol) and sodium azide (5.0 g, 76.9 mmol) in HMPT (30 ml) was heated at 115° C. for 2.5 h. The reaction mixture was cooled to 23° C. and diluted with CH2Cl2 (100 ml). The solids were removed by filtration and the CH2Cl2 was evaporated on the rotary evaporator leaving a yellow liquid which was cooled to 0° C. and successively treated with mesylchloride (5.57 ml, 72.0 mmol) and triethylamine (10.0 ml, 72.0 mmol). The reaction mixture was stirred at 0° C. for 1 h, then at 23° C. for 6 h, and poured into H2O (300 ml). The aqueous solution was extracted with ether (1×200 ml, 4×100 ml); the ether extracts were combined, washed with 1N HCl solution, H2O saturated NaHCO3 solution and H2O, dried over anhydrous MgSO4 and concentrated on a rotary evaporator to an orange liquid which was distilled under high vacuum bp 95°-100° C. 0.3 torr, 5.8 g, 58.5%; ir (neat) νmax : 2005 (s, N3), 1345 (s, SO2 --O), 1175 (m, SO2 --O) cm-1. 1Hmr (CDCl3) δ: 3.03 (s, 3H, OCH3), 3.43-3.76 (m, 2H, H-2) and 4.2-4.46 ppm (m, 2H, H-1).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.57 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of compound 2-azidoethanol (1.00 g, 11.49 mmol) in THF (25 mL) and triethylamine (Et3N) (2.418 mL, 17.24 mmol) was added mesyl chloride (1.328 mL, 17.24 mmol) at 0° C., and the mixture was allowed to warm to room temperature. Stirring continued for 3 h, during which TLC revealed a quantitative conversion into a higher Rf product. CH2Cl2 (70 mL) and saturated sodium bicarbonate (50 mL) were added, and the two layers were separated. The organic layer was washed with sodium bicarbonate (2×50 mL), saturated brine (45 mL) and dried over Na2SO4. Solvent was evaporated off to give crude compound 156a (1.70 g) as a colorless oil, which was used for next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.418 mL
Type
reactant
Reaction Step One
Quantity
1.328 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Azidoethyl methanesulfonate
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2-Azidoethyl methanesulfonate
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2-Azidoethyl methanesulfonate
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2-Azidoethyl methanesulfonate
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2-Azidoethyl methanesulfonate
Reactant of Route 6
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2-Azidoethyl methanesulfonate

Citations

For This Compound
29
Citations
EM Tookmanian, CM Phillips‐Piro… - … A European Journal, 2015 - Wiley Online Library
… 2-Azidoethyl methanesulfonate was synthesized by the literature method of Demko and Sharpless,56 except that methanesulfonyl chloride was utilized in place of toluenesulfonyl …
S Gulyuz, UU Ozkose, MP Khalily, MS Kesici… - New Journal of …, 2021 - pubs.rsc.org
… Synthesis of 2-azidoethyl methanesulfonate. 2-Azidoethyl methanesulfonate was … ) (7.50 mL, 74.3 mmol) in the presence of 2-azidoethyl methanesulfonate (0.270 g, 1.64 mmol) as an …
Number of citations: 2 pubs.rsc.org
R Lebedev, D Dar'in, G Kantin, O Bakulina, M Krasavin - Molecules, 2022 - mdpi.com
… Combined organic layers were washed with brine, dried over anhydrous Na 2 SO 4 and the solvent was removed under reduced pressure to give 2-azidoethyl methanesulfonate (3.94 g…
Number of citations: 2 www.mdpi.com
P Paramonova, R Lebedev, O Bakulina… - Organic & …, 2022 - pubs.rsc.org
… 2-Azidoethyl methanesulfonate was used as the alkylating agent instead of classic dibromoethane 33 to suppress the bis-alkylation side reaction, which allowed the preparation of …
Number of citations: 1 pubs.rsc.org
G Surendra Reddy, K Anebouselvy… - Chemistry–An Asian …, 2020 - Wiley Online Library
… 4-substituted 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methylbenzenesulfonate derivatives 97 were obtained from the CuAAC of different types of alkynes 58 with 2-azidoethyl methanesulfonate/…
Number of citations: 13 onlinelibrary.wiley.com
TC Lin, MC Cheng, SM Peng, ST Liu… - Journal of the Chinese …, 1995 - Wiley Online Library
Reaction of 3‐azidopropyl methanesulfonate with triphenylphosphine produced the 1,4‐bis(triphenyl‐phosphino)piperazine 5 by intermolecular cyclization, instead of formation azidine …
Number of citations: 3 onlinelibrary.wiley.com
BS Min, C Go, SJ Kim, HM Shim - Propellants, Explosives …, 2019 - Wiley Online Library
We carried out catalyst – and solvent‐free Huisgen azide‐alkyne cycloadditon (AAC) to develop the polyurethane‐based networks crosslinked through triazole moieties at chain‐ends. …
Number of citations: 1 onlinelibrary.wiley.com
S Beghdadi, IA Miladi, D Addis, HB Romdhane… - Polymer …, 2012 - pubs.rsc.org
… The key building block of this approach is 2-azidoethyl methanesulfonate 61 which serves as a precursor of the 1,2,3-triazole ring and the vinyl group. Indeed, CuAAC coupling of …
Number of citations: 55 pubs.rsc.org
T Yang, A Valavalkar, A Romero‐Arenas… - … A European Journal, 2023 - Wiley Online Library
… (Scheme 2), 2-azidoethyl methanesulfonate, and the PEG-linkers were synthesized according to the procedures described in the literature.[7a, 17] …
Z Ma, Y Lin, Y Cheng, W Wu, R Cai… - Journal of Medicinal …, 2016 - ACS Publications
Fluorescent ligands are gaining popularity as tools to aid GPCR research. Nonetheless, in vivo application of such tools is hampered due to their short excitation wavelengths in the …
Number of citations: 35 pubs.acs.org

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